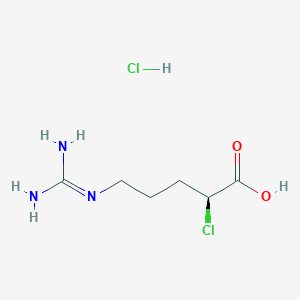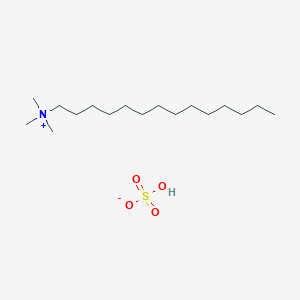
1-Prop-2-enyl-4-propylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Prop-2-enyl-4-propylpiperazine (PPP) is a piperazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPP is a small molecule that has shown promising results in various scientific studies, making it a suitable candidate for further research and development.
Mechanism of Action
1-Prop-2-enyl-4-propylpiperazine has been shown to act on the central nervous system by binding to serotonin and dopamine receptors. It has been suggested that this compound may act as a partial agonist at the dopamine D2 receptor, which could explain its potential use in the treatment of Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which could explain its potential use in the treatment of depression and anxiety. This compound has also been shown to reduce inflammation and pain, making it a potential candidate for the treatment of chronic pain conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Prop-2-enyl-4-propylpiperazine is its small molecular size, which makes it easy to synthesize and study in the laboratory. However, one of the limitations of this compound is its potential toxicity, which could limit its use in clinical trials.
Future Directions
There are several future directions for the study of 1-Prop-2-enyl-4-propylpiperazine. One potential direction is the development of this compound derivatives with improved pharmacological properties. Another direction is the study of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Synthesis Methods
1-Prop-2-enyl-4-propylpiperazine can be synthesized using a variety of methods, including the reaction of 1-benzylpiperazine with propylamine and acrylonitrile. Another method involves the reaction of 1-benzylpiperazine with propylamine and acrolein. Both methods result in the formation of this compound as the final product.
Scientific Research Applications
1-Prop-2-enyl-4-propylpiperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia.
properties
CAS RN |
100500-90-1 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-prop-2-enyl-4-propylpiperazine |
InChI |
InChI=1S/C10H20N2/c1-3-5-11-7-9-12(6-4-2)10-8-11/h3H,1,4-10H2,2H3 |
InChI Key |
FIWUITBEKLTFHB-UHFFFAOYSA-N |
SMILES |
CCCN1CCN(CC1)CC=C |
Canonical SMILES |
CCCN1CCN(CC1)CC=C |
synonyms |
Piperazine, 1-(2-propenyl)-4-propyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






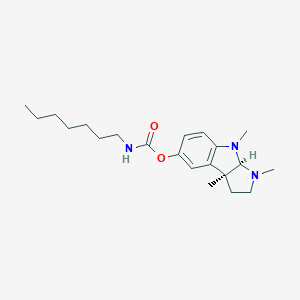
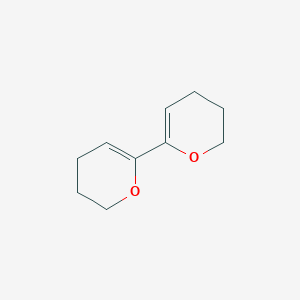
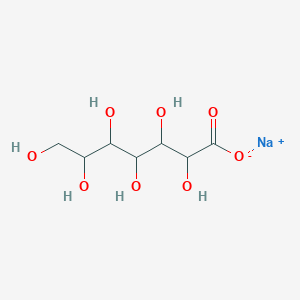
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)

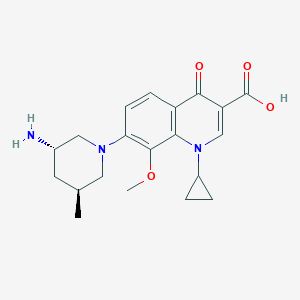
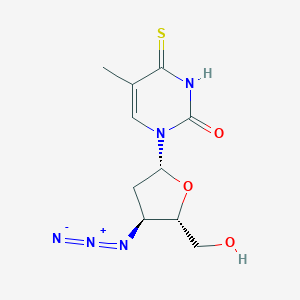
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
